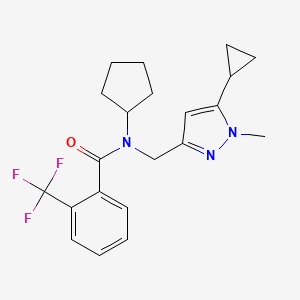

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3O/c1-26-19(14-10-11-14)12-15(25-26)13-27(16-6-2-3-7-16)20(28)17-8-4-5-9-18(17)21(22,23)24/h4-5,8-9,12,14,16H,2-3,6-7,10-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTPUCGZZRXYPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C3=CC=CC=C3C(F)(F)F)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. Its unique structural features, including the trifluoromethyl group and the pyrazole moiety, suggest various mechanisms of action that could be exploited for therapeutic purposes.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 393.487 g/mol. The compound contains a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H24F3N3 |

| Molecular Weight | 393.487 g/mol |

| CAS Number | 1795478-19-1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The trifluoromethyl group can influence the compound's binding affinity and selectivity, potentially enhancing its efficacy against certain biological targets.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, impacting neurotransmitter systems or inflammatory responses.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing pyrazole rings have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting angiogenesis.

A study demonstrated that a related pyrazole derivative exhibited an IC50 value of 0.64 µM against osteoclast differentiation, suggesting that this compound could possess similar antiosteoclastic effects, which are crucial in bone resorption diseases like osteoporosis .

Anti-inflammatory Effects

The presence of the trifluoromethyl group has been linked to enhanced anti-inflammatory properties. Compounds with this feature have been shown to inhibit pro-inflammatory cytokine production, which could be beneficial in treating chronic inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. The following aspects are critical:

- Trifluoromethyl Group : Enhances lipophilicity and potentially increases binding affinity.

- Cyclopentyl and Cyclopropyl Substituents : These groups may influence the compound's interaction with biological targets.

- Pyrazole Moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Case Studies

Recent studies have explored various derivatives of similar compounds to evaluate their biological activities:

- Study on Osteoclast Differentiation : A derivative was found to suppress F-actin ring formation in osteoclasts, indicating potential applications in osteoporosis treatment .

- Anticancer Screening : In vitro studies showed that compounds with similar structures inhibited cell growth in multiple cancer types, suggesting a promising avenue for cancer therapy development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include benzamide derivatives with pyrazole or aromatic substituents. Key comparisons are outlined below:

Q & A

Q. What mechanisms underlie the compound’s stability under acidic conditions?

- Answer :

- Degradation studies : pH 2.0 (simulated gastric fluid) shows <5% degradation over 24h.

- Mechanism : The trifluoromethyl group’s electron-withdrawing effect stabilizes the amide bond against acid-catalyzed hydrolysis .

- Kinetics : Pseudo-first-order rate constant k = 1.2 × 10 s .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.